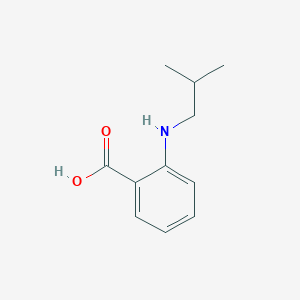

2-(Isobutylamino)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)7-12-10-6-4-3-5-9(10)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXAEDNEZJCEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 2-(Isobutylamino)benzoic acid for pharmaceutical research

An In-depth Technical Guide to the Synthesis of 2-(Isobutylamino)benzoic Acid for Pharmaceutical Research

Introduction: The Significance of this compound

In the landscape of modern pharmaceutical research, the N-substituted anthranilic acid scaffold is a cornerstone for the development of novel therapeutic agents. Among these, this compound (IBAA) emerges as a particularly valuable building block.[1] Its structure, combining a carboxylic acid and a secondary amine, offers rich chemical handles for derivatization, enabling its incorporation into more complex molecules with diverse biological activities.[2][3][4] Derivatives of benzoic acid are explored for a range of applications, from anti-inflammatory and analgesic agents to potential treatments for tuberculosis.[2][3][5][6]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the principal synthetic strategies for obtaining high-purity this compound. We will delve into the mechanistic underpinnings of three core synthetic routes, provide detailed experimental protocols, and discuss the critical aspects of purification and characterization. The focus is not merely on procedural steps but on the rationale behind them, empowering the scientist to select and optimize the synthesis for their specific research context.

Core Synthetic Methodologies: A Comparative Analysis

The formation of the C-N bond between the aniline nitrogen and the isobutyl group is the central challenge in synthesizing IBAA. Three primary methodologies have proven effective: the classic Ullmann Condensation, the modern Buchwald-Hartwig Amination, and the versatile Reductive Amination.

Route 1: The Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a foundational, copper-catalyzed reaction for the formation of carbon-nitrogen bonds.[7][8][9] This method is particularly useful for coupling aryl halides with amines.[7]

Causality and Mechanistic Insight: The reaction typically proceeds by the interaction of an aryl halide with a copper(I) species, which can be generated in situ.[7][8] This intermediate then reacts with the amine. The traditional Ullmann reaction is notorious for requiring harsh conditions—high temperatures (often exceeding 200°C) and high-boiling polar solvents—due to the low reactivity of the copper catalyst.[7][9] The starting aryl halide's reactivity follows the order I > Br > Cl.[7] For the synthesis of IBAA, 2-chlorobenzoic acid or 2-bromobenzoic acid is reacted with isobutylamine.

Diagram: Ullmann Condensation Reaction Scheme

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Buy 2-(Isopropylamino)benzoic acid | 50817-45-3 [smolecule.com]

- 3. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Benzoic acid derivatives | PPTX [slideshare.net]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(Isobutylamino)benzoic acid

Preamble: Charting the Mechanistic Landscape for a Novel Benzoic Acid Derivative

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous mechanistic investigation. This guide provides a comprehensive framework for elucidating the in vitro mechanism of action of 2-(Isobutylamino)benzoic acid, a compound of interest with potential anti-inflammatory properties. Given the structural similarities to known non-steroidal anti-inflammatory drugs (NSAIDs), this guide will focus on a systematic, hypothesis-driven approach to characterize its molecular targets and cellular effects. We will not merely list protocols but delve into the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigative cascade.

Foundational Hypothesis: A Cyclooxygenase-Centric Mechanism

The chemical architecture of this compound, featuring a benzoic acid core, is reminiscent of several NSAIDs that function as inhibitors of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins (PGs).[1][2] Prostaglandins are potent lipid mediators that drive the cardinal signs of inflammation: pain, fever, and swelling.[1][3]

Therefore, our primary working hypothesis is that This compound exerts its effects by inhibiting the activity of COX-1 and/or COX-2, thereby reducing prostaglandin synthesis.

To visualize this proposed central mechanism, we begin with a foundational signaling pathway.

Figure 1: Hypothesized primary mechanism of action targeting the cyclooxygenase pathway.

Phase I: Direct Enzyme Inhibition Assays

The most direct method to test our hypothesis is to assess the compound's ability to inhibit the activity of purified COX enzymes.

Rationale for Experimental Choice

Utilizing isolated, purified enzymes allows for a clean assessment of direct interaction without the complexity of cellular systems. We will employ both COX-1 and COX-2 isoforms to determine not only the inhibitory potential but also the selectivity of this compound. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and primarily involved in inflammation.[2] High selectivity for COX-2 over COX-1 is a desirable trait for modern anti-inflammatory drugs, as it can reduce gastrointestinal side effects associated with COX-1 inhibition.[2][4]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is adapted from standard methodologies for assessing NSAID activity.[5]

Objective: To determine the IC50 (half-maximal inhibitory concentration) of this compound for COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Non-selective COX inhibitor (e.g., indomethacin) and selective COX-2 inhibitor (e.g., celecoxib) as positive controls

-

DMSO (vehicle for compound dissolution)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Prostaglandin E2 (PGE2) EIA Kit

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series to test a range of concentrations.

-

Enzyme Reaction:

-

In a 96-well plate, add the assay buffer.

-

Add the test compound at various concentrations, positive controls, or vehicle control (DMSO).

-

Add the COX-1 or COX-2 enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time (e.g., 2 minutes) at 37°C.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding a quenching solution (e.g., a strong acid).

-

Quantify the amount of PGE2 produced using a competitive EIA (Enzyme Immunoassay) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Data Interpretation

| Parameter | Description | Implication of a Positive Result |

| IC50 (COX-1) | Concentration of the compound that inhibits 50% of COX-1 activity. | The compound is a direct inhibitor of COX-1. |

| IC50 (COX-2) | Concentration of the compound that inhibits 50% of COX-2 activity. | The compound is a direct inhibitor of COX-2. |

| Selectivity Index | Ratio of IC50 (COX-1) / IC50 (COX-2). | A value > 1 indicates selectivity for COX-2. A value < 1 indicates selectivity for COX-1. |

A low IC50 value for either enzyme would provide strong evidence supporting our primary hypothesis. The selectivity index will be crucial for predicting the potential therapeutic window and side-effect profile of the compound.

Phase II: Cellular Assays to Confirm Mechanism in a Biological Context

While purified enzyme assays are essential, it is critical to validate these findings in a cellular environment where factors like membrane permeability and metabolism come into play.

Rationale for Experimental Choice

We will utilize a cellular model of inflammation to measure the downstream consequences of COX inhibition, namely the reduction of prostaglandin production. The human monocytic cell line THP-1, differentiated into macrophage-like cells, is an excellent model for this purpose.[6] These cells, when stimulated with lipopolysaccharide (LPS), upregulate COX-2 and produce large amounts of inflammatory mediators, including PGE2.

Experimental Workflow

Figure 2: Workflow for assessing the compound's effect on PGE2 production in a cellular model.

Experimental Protocol: LPS-Induced PGE2 Production in THP-1 Macrophages

Objective: To determine if this compound can inhibit the production of PGE2 in a cellular model of inflammation.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Indomethacin (positive control)

-

Cell viability assay kit (e.g., CCK-8)[7]

-

PGE2 EIA Kit

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium.

-

Seed cells into 96-well plates and differentiate into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

-

-

Treatment and Stimulation:

-

Remove the PMA-containing medium and replace it with fresh, serum-free medium.

-

Pre-treat the differentiated macrophages with various concentrations of this compound or controls for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

-

PGE2 Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a PGE2 EIA kit.

-

-

Cytotoxicity Assessment:

-

After collecting the supernatant, assess the viability of the remaining cells using a CCK-8 assay to ensure that the reduction in PGE2 is not due to cell death.[7]

-

Data Interpretation

A dose-dependent decrease in LPS-induced PGE2 production, in the absence of significant cytotoxicity, would strongly corroborate the findings from the direct enzyme inhibition assays. This would confirm that this compound is cell-permeable and capable of inhibiting COX activity within a biological system.

Phase III: Investigating Upstream and Alternative Signaling Pathways

While COX inhibition is the most probable mechanism, a thorough investigation should consider other potential anti-inflammatory pathways. Many anti-inflammatory compounds also modulate upstream signaling pathways that regulate the expression of inflammatory genes, such as the NF-κB pathway.[6]

Rationale for Experimental Choice

The expression of COX-2 is heavily regulated by the transcription factor NF-κB.[6] Therefore, it is plausible that this compound could exert its anti-inflammatory effects by inhibiting the activation of NF-κB, leading to reduced COX-2 expression. We can investigate this using Western blot analysis to probe for key proteins in the NF-κB signaling cascade.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway and COX-2 Expression

Objective: To determine if this compound affects the expression of COX-2 and the activation of the NF-κB pathway in LPS-stimulated macrophages.

Materials:

-

Differentiated THP-1 macrophages (prepared as in Phase II)

-

LPS

-

This compound

-

Cell lysis buffer and protease/phosphatase inhibitors

-

Primary antibodies: anti-COX-2, anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Cell Treatment: Treat differentiated THP-1 cells with the test compound followed by LPS stimulation as described previously.

-

Protein Extraction: Lyse the cells at various time points post-LPS stimulation to capture the dynamics of protein expression and phosphorylation.

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using a chemiluminescence imaging system.

-

-

Densitometry Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Data Interpretation

| Target Protein | Expected Result if Compound Inhibits NF-κB Pathway |

| COX-2 | Decreased expression in LPS-stimulated cells. |

| Phospho-p65 | Decreased phosphorylation in LPS-stimulated cells. |

| IκBα | Reduced degradation in LPS-stimulated cells. |

If this compound reduces the expression of COX-2 protein and also inhibits the phosphorylation of p65 and the degradation of IκBα, it would indicate that the compound acts, at least in part, by modulating the NF-κB signaling pathway.

Figure 3: Potential secondary mechanism involving the inhibition of the NF-κB signaling pathway.

Concluding Remarks and Future Directions

This technical guide outlines a logical and robust strategy to elucidate the in vitro mechanism of action of this compound. By progressing from direct enzyme inhibition assays to cell-based functional assays and finally to the investigation of upstream signaling pathways, researchers can build a comprehensive understanding of the compound's biological activity.

Positive results from these studies would provide a strong foundation for further preclinical development, including in vivo efficacy studies in animal models of inflammation and detailed pharmacokinetic and toxicological profiling. The systematic approach detailed herein ensures that the mechanistic characterization of this compound is built on a foundation of scientific integrity and experimental rigor.

References

- Chang, W. C., Hsu, B. K., Chung, W. H., & Hung, S. I. (n.d.). Use of in vitro tests to assess the causative drugs for NSAIDs-induced type I hypersensitivity.

- Sirenko, O., Olsen, C., & Cromwell, E. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices.

- MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.

- (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts.

- MDPI. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.

- (n.d.). In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. PubMed.

- (n.d.). Molecular Mechanism for Various Pharmacological Activities of NSAIDS. PMC - NIH.

- (n.d.). INTRODUCTION: MECHANISM OF ACTION OF NSAIDS.

- (n.d.). Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments. PMC - NIH.

- (n.d.). Nonsteroidal anti-inflammatory drug. Wikipedia.

- (n.d.). This compound. CymitQuimica.

- (n.d.). 2-{[3-(isobutyrylamino)benzoyl]amino}benzoic acid. Hit2Lead.

- (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.

- (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. PubMed.

- (2025). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. ResearchGate.

- (n.d.). Pharmacological intervention of cyclooxygenase-2 and 5-lipoxygenase pathways. Impact on inflammation and cancer. PubMed.

- (n.d.). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. PMC - PubMed Central.

- (n.d.). Anti-hyperlipidemic action of a newly synthesized benzoic acid derivative, S-2E. PubMed.

- (2004). Elucidation of the mechanism of inhibition of cyclooxygenases by acyl-coenzyme A and acylglucuronic conjugates of ketoprofen. PubMed.

- (n.d.). Role and regulation of cyclooxygenase-2 during inflammation. PubMed.

Sources

- 1. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 2. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Mechanism for Various Pharmacological Activities of NSAIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological intervention of cyclooxygenase-2 and 5-lipoxygenase pathways. Impact on inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 6. mdpi.com [mdpi.com]

- 7. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-(Isobutylamino)benzoic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the critical physicochemical properties of 2-(Isobutylamino)benzoic acid. In the absence of extensive public data on this specific molecule, this document serves as a detailed roadmap for its characterization, focusing on the principles, experimental design, and robust methodologies required for determining its solubility and stability profiles. The insights and protocols herein are grounded in established pharmaceutical science and regulatory expectations.

Introduction: The Imperative of Early-Stage Characterization

This compound, a derivative of benzoic acid, presents a chemical structure with both a carboxylic acid and a secondary amine functional group. These features suggest potential for pH-dependent solubility and a susceptibility to specific degradation pathways. A thorough understanding of its solubility and stability is not merely a regulatory requirement but a fundamental cornerstone of successful drug development. It dictates formulation strategies, manufacturing processes, packaging, and storage conditions, ultimately impacting the safety and efficacy of the final drug product.[1][2] This guide will provide the scientific rationale and detailed protocols to empower researchers to generate the necessary data for informed decision-making throughout the development lifecycle.

Foundational Knowledge: Physicochemical Properties and Analytical Method Development

Prior to embarking on formal solubility and stability studies, a foundational understanding of the molecule's intrinsic properties and a validated analytical method are paramount.

Predicted Physicochemical Properties

Based on its structure, we can predict certain characteristics of this compound that will influence its behavior:

-

Ionization: The presence of a carboxylic acid group (acidic) and an amino group (basic) makes it an amphoteric molecule. The pKa values will be critical in determining its solubility at different pH levels. The pH-solubility profile is therefore a crucial dataset to generate.[3]

-

Lipophilicity: The isobutyl group and the benzene ring contribute to its lipophilicity. An estimated LogP value can help in selecting appropriate solvents for solubility studies and in predicting its potential for membrane permeability.

-

Hydrogen Bonding: The carboxylic acid and amino groups are capable of both donating and accepting hydrogen bonds, which will influence its solubility in protic solvents.[4]

Development of a Stability-Indicating Analytical Method

A robust, stability-indicating analytical method is the linchpin of both solubility and stability assessments. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[3] The method must be able to accurately quantify this compound and separate it from any potential degradation products and impurities.

Protocol 1: HPLC Method Development and Validation

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) as it is a versatile choice for molecules of this polarity.

-

Mobile Phase Selection:

-

Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

The buffer pH should be chosen to ensure the analyte is in a single ionic form, if possible, to achieve good peak shape. Given the amphoteric nature, a pH away from the isoelectric point is recommended.

-

-

Detection: Use a UV detector. A wavelength scan should be performed to determine the λmax of this compound for maximum sensitivity.

-

Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time.

-

Forced Degradation for Method Validation: To ensure the method is stability-indicating, perform forced degradation studies (see Section 4.0) and inject the stressed samples. The method must demonstrate the ability to resolve the parent peak from all major degradation product peaks.[1][5] Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

-

Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Solubility Determination: A Gateway to Bioavailability and Formulation

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[3] The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[6]

Experimental Workflow for Solubility Assessment

The following diagram illustrates the workflow for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol 2: Equilibrium Solubility in Different Solvents

-

Solvent Selection: Choose a range of solvents relevant to pharmaceutical development, including:

-

Aqueous buffers (pH 1.2, 4.5, 6.8) to simulate physiological conditions.[7]

-

Water.

-

Common organic solvents (e.g., ethanol, propylene glycol, PEG 400).

-

-

Sample Preparation: Add an excess amount of this compound to vials containing each solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[3]

-

Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25 °C and/or 37 °C) and agitate for a sufficient duration (e.g., 24 to 48 hours) to reach equilibrium.[7]

-

Sampling: After equilibration, allow the samples to stand for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Phase Separation: Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter to remove any undissolved solid.

-

Analysis: Accurately dilute the filtrate with the mobile phase and analyze by the validated HPLC method to determine the concentration.

-

Data Presentation: The results should be summarized in a table for easy comparison.

Table 1: Solubility of this compound in Various Solvents

| Solvent/Buffer | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |

| 0.1 N HCl (pH 1.2) | 25 | [Insert Data] | [Insert Data] |

| Acetate Buffer (pH 4.5) | 25 | [Insert Data] | [Insert Data] |

| Phosphate Buffer (pH 6.8) | 25 | [Insert Data] | [Insert Data] |

| Purified Water | 25 | [Insert Data] | [Insert Data] |

| Ethanol | 25 | [Insert Data] | [Insert Data] |

| Propylene Glycol | 25 | [Insert Data] | [Insert Data] |

| PEG 400 | 25 | [Insert Data] | [Insert Data] |

| 0.1 N HCl (pH 1.2) | 37 | [Insert Data] | [Insert Data] |

| Acetate Buffer (pH 4.5) | 37 | [Insert Data] | [Insert Data] |

| Phosphate Buffer (pH 6.8) | 37 | [Insert Data] | [Insert Data] |

| Purified Water | 37 | [Insert Data] | [Insert Data] |

Stability Assessment: Unveiling Degradation Pathways

Forced degradation studies are essential to understand the intrinsic stability of a molecule, identify potential degradation products, and establish degradation pathways.[1][5] These studies are conducted under conditions more severe than accelerated stability testing.[5]

Forced Degradation Experimental Design

The following diagram outlines the typical stress conditions applied in a forced degradation study.

Caption: Forced Degradation Study Workflow.

Protocol 3: Forced Degradation Study

-

Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile). Also, expose the solid API to thermal and photolytic stress.

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.2 N HCl to the API solution to get a final concentration of 0.1 N HCl. Heat at 60-80°C.

-

Base Hydrolysis: Add an equal volume of 0.2 N NaOH to the API solution to get a final concentration of 0.1 N NaOH. Heat at 60-80°C. Amide hydrolysis is a potential degradation pathway under these conditions.[8]

-

Oxidation: Add an appropriate volume of 3-30% hydrogen peroxide to the API solution. Keep at room temperature.[2] The secondary amine is a potential site for oxidation.

-

Thermal Degradation: Store the solid API in an oven at a high temperature (e.g., 80°C) for an extended period.[8] Decarboxylation is a known degradation pathway for benzoic acid derivatives at high temperatures.[9]

-

Photostability: Expose the solid API and a solution of the API to light according to ICH Q1B guidelines.[10]

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and quench the reaction if necessary (e.g., neutralize acid/base). The goal is to achieve 5-20% degradation.[2]

-

Analysis: Analyze all samples by the validated stability-indicating HPLC method.

-

Data Presentation: Summarize the results in a table.

Table 2: Summary of Forced Degradation Results

| Stress Condition | Duration | % Assay of Parent | % Degradation | No. of Degradants | RRT of Major Degradants |

| 0.1 N HCl, 60°C | [Time] | [Data] | [Data] | [Data] | [Data] |

| 0.1 N NaOH, 60°C | [Time] | [Data] | [Data] | [Data] | [Data] |

| 3% H₂O₂, RT | [Time] | [Data] | [Data] | [Data] | [Data] |

| Dry Heat, 80°C | [Time] | [Data] | [Data] | [Data] | [Data] |

| Photolytic (ICH Q1B) | [Time] | [Data] | [Data] | [Data] | [Data] |

Hypothesized Degradation Pathway

Based on the chemical structure, a potential degradation pathway under hydrolytic conditions could be the cleavage of the amide bond. This would be a critical aspect to investigate using LC-MS to identify the masses of the degradation products.

Caption: A potential degradation pathway of this compound. Note: Actual chemical structure images would be embedded in a final document.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols for analytical method development, solubility determination, and forced degradation studies, researchers can generate the critical data needed to advance a drug development program. The results from these studies will directly inform the selection of excipients, the design of a stable formulation, and the definition of appropriate storage and handling procedures. The subsequent steps would involve long-term and accelerated stability studies on the chosen drug product formulation according to ICH guidelines.[11][12]

References

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).

- Forced Degradation Studies for Stability. (n.d.). Nelson Labs.

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).

- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). Q Laboratories.

- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (n.d.). Pharmaceutical Technology.

- Annex 10. (n.d.). ICH.

- TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (2018, September 30). World Health Organization (WHO).

- Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2022, August 22). The official website of the Saudi Food and Drug Authority.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019, September). ResearchGate.

- Annex 4. (n.d.). World Health Organization (WHO).

- The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate.

- Degradation of benzoic acid and its derivatives in subcritical water. (n.d.). PubMed.

- Understanding Benzoic Acid Solubility: A Comprehensive Guide. (2024, May 17). Guidechem.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. pharmtech.com [pharmtech.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Page loading... [guidechem.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 9. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nelsonlabs.com [nelsonlabs.com]

- 11. qlaboratories.com [qlaboratories.com]

- 12. database.ich.org [database.ich.org]

An In-depth Technical Guide to 2-(Isobutylamino)benzoic Acid as a Precursor in Organic Synthesis

Abstract

N-alkylated anthranilic acids are privileged scaffolds in medicinal chemistry and serve as versatile precursors for the synthesis of a multitude of heterocyclic systems. Among these, 2-(isobutylamino)benzoic acid is a particularly valuable building block, primarily utilized in the construction of quinazolinone cores, which are prevalent in numerous pharmacologically active compounds. This technical guide provides a comprehensive exploration of this compound, detailing its synthesis, physicochemical properties, and its strategic application in the synthesis of bioactive molecules. We offer field-proven experimental protocols, mechanistic insights, and a discussion of the causality behind key procedural choices to empower researchers in drug discovery and organic synthesis.

Introduction: The Significance of the N-Alkylated Anthranilic Acid Motif

Anthranilic acid (2-aminobenzoic acid) and its derivatives are fundamental building blocks in organic synthesis. The presence of two reactive functional groups—a carboxylic acid and an aromatic amine—in an ortho relationship allows for a diverse range of chemical transformations, most notably cyclocondensation reactions to form fused heterocyclic systems. Alkylation of the amino group, as seen in this compound, modulates the electronic and steric properties of the molecule, offering a powerful handle to fine-tune the reactivity and influence the substitution patterns of the resulting products.

The isobutyl group, in particular, provides a moderate level of steric hindrance and lipophilicity, which can be advantageous in influencing reaction selectivity and improving the pharmacokinetic profile of target molecules. This guide focuses on the practical synthesis of this precursor and its subsequent transformation into more complex molecular architectures, with a special emphasis on the renowned Niementowski quinazoline synthesis.

Physicochemical & Structural Data

A thorough understanding of the precursor's properties is essential for designing robust synthetic procedures. Key data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| Appearance | Solid (Typical) | - |

| Purity | Min. 95% (Typical Commercial) | [1] |

| Boiling Point (Predicted) | 421.9 ± 28.0 °C | [2] |

| Density (Predicted) | 1.230 ± 0.06 g/cm³ | [2] |

Synthesis of the Precursor: this compound

The preparation of N-alkylated anthranilic acids can be approached through several established synthetic routes. The two most common and reliable methods are the Ullmann condensation and reductive amination.

Method 1: Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed cross-coupling reaction.[2] In this context, it involves the reaction of an o-halobenzoic acid (typically 2-chlorobenzoic acid or 2-bromobenzoic acid) with isobutylamine in the presence of a copper catalyst and a base.

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) salts, such as CuI or Cu₂O, are typically used. The copper facilitates the C-N bond formation by coordinating to both the amine and the aryl halide.[2][3]

-

Base: A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is crucial. It serves to deprotonate the isobutylamine, increasing its nucleophilicity, and to neutralize the hydrohalic acid byproduct generated during the reaction.

-

Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are often employed to achieve the high temperatures (often >150 °C) required for the reaction to proceed at a reasonable rate.[2]

Caption: Workflow for Ullmann Synthesis of the Precursor.

Method 2: Reductive Amination

An alternative and often milder approach is the reductive amination of 2-aminobenzoic acid with isobutyraldehyde.[4][5] This one-pot procedure involves two key steps: the initial formation of a Schiff base (imine) intermediate, followed by its immediate reduction to the secondary amine.

Causality Behind Experimental Choices:

-

Imine Formation: The reaction between the primary amine of anthranilic acid and the aldehyde is typically reversible and acid-catalyzed.

-

Reducing Agent: A selective reducing agent is required that will reduce the iminium ion intermediate much faster than it reduces the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this transformation.[4] They are less reactive than NaBH₄ and are stable under the mildly acidic conditions needed for imine formation.

Detailed Experimental Protocol: Reductive Amination Approach

This protocol provides a self-validating system for the synthesis of the title compound.

Materials:

-

2-Aminobenzoic acid (anthranilic acid)

-

Isobutyraldehyde

-

Methanol (MeOH)

-

Acetic Acid (Glacial)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Diethyl ether (Et₂O)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzoic acid (1.0 eq.) in methanol (approx. 5 mL per gram of acid).

-

Imine Formation: To this solution, add isobutyraldehyde (1.2 eq.) followed by glacial acetic acid (1.1 eq.). Stir the mixture at room temperature for 30 minutes. The formation of the imine intermediate is often indicated by a slight color change.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly. Rationale: Portion-wise addition controls the exothermic reaction and prevents potential side reactions.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-aminobenzoic acid spot.

-

Quenching & Workup: Carefully add 1 M HCl to the reaction mixture until the pH is ~2 to neutralize any remaining reducing agent and protonate the product. Stir for 10 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Rationale: The product may have some solubility in both layers; multiple extractions ensure a high recovery.

-

Washing: Combine the organic layers and wash with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine. Rationale: The bicarbonate wash removes any remaining acetic acid, and the brine wash helps to break any emulsions.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Core Application: Synthesis of Quinazolinone Scaffolds

This compound is an ideal precursor for synthesizing 3-isobutyl-substituted quinazolin-4-ones, a class of compounds with a broad spectrum of biological activities.[4][6] The most direct method for this transformation is the Niementowski quinazoline synthesis.[7][8]

The classical Niementowski synthesis involves the thermal condensation of an anthranilic acid with an amide.[8] A common and highly effective variation involves a two-step, one-pot sequence where the N-alkylated anthranilic acid is first acylated (e.g., with benzoyl chloride) to form an intermediate N-acyl derivative, which then undergoes acid-catalyzed cyclodehydration to furnish the quinazolinone ring system.

Caption: Key steps in the synthesis of a quinazolinone.

Detailed Experimental Protocol: Synthesis of 3-Isobutyl-2-phenylquinazolin-4(3H)-one

Materials:

-

This compound

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Toluene (anhydrous)

-

Polyphosphoric acid (PPA) or Phosphorus oxychloride (POCl₃)

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate (EtOAc)

Procedure:

-

Acylation Step: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Argon), suspend this compound (1.0 eq.) in anhydrous toluene. Add anhydrous pyridine (1.5 eq.) to the suspension.

-

Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. Add benzoyl chloride (1.1 eq.) dropwise via a syringe. Causality: Dropwise addition at low temperature is critical to control the exothermic acylation reaction and prevent side product formation.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 110 °C) for 2-4 hours. Monitor the formation of the N-acyl intermediate by TLC.

-

Cyclization Step: Cool the reaction mixture to room temperature. In a separate flask, prepare the cyclizing agent. If using PPA, it can be added directly to the reaction mixture. If using POCl₃ (2.0 eq.), it should be added cautiously at 0 °C.

-

Dehydration: Heat the mixture to 100-120 °C for 4-6 hours. The intramolecular cyclization and dehydration will proceed to form the quinazolinone ring. Rationale: This step requires significant thermal energy to overcome the activation barrier for the intramolecular nucleophilic attack of the amide nitrogen onto the carboxylic acid (or its activated form).

-

Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. This will hydrolyze any remaining POCl₃ and precipitate the crude product.

-

Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~8. Extract the product into ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude residue can be purified by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to afford the pure 3-isobutyl-2-phenylquinazolin-4(3H)-one.

Conclusion

This compound stands as a highly effective and strategically important precursor in modern organic synthesis. Its straightforward preparation via robust methods like reductive amination allows for its ready availability in the laboratory. The true synthetic power of this intermediate is realized in its application as a linchpin for constructing complex heterocyclic frameworks, most notably the pharmacologically significant quinazolinone scaffold. The detailed protocols and mechanistic rationale provided herein are intended to equip researchers with the practical knowledge to confidently utilize this versatile building block in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

-

Ullmann Condensation. In: Wikipedia; 2023. Accessed January 12, 2026. [Link]

-

Dabiri, M., Tisseh, Z.N., Bahramnejad, M. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. 2018;23(11):2904. [Link]

-

Niementowski quinazoline synthesis. chemeurope.com. Accessed January 12, 2026. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. Accessed January 12, 2026. [Link]

-

Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. Published September 1, 2017. [Link]

-

Negrete, G.R., Abdur-Rashid, K. One-pot reductive cyclization to antitumor quinazoline precursors. Arkivoc. 2005;2005(5):18-28. [Link]

-

Synthesis of Heterocycles from Anthranilic acid and its Derivatives. DiVA portal. Accessed January 12, 2026. [Link]

-

Sharma, M., et al. Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology. 2021. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Accessed January 12, 2026. [Link]

-

Vaskevich, R.I., et al. SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Voprosy Khimii i Khimicheskoi Tekhnologii. 2019;(4):23-30. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. US2442797A - Para-amino benzoic acid esters - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Niementowski_quinazoline_synthesis [chemeurope.com]

Unlocking the Therapeutic Potential of Novel 2-(Isobutylamino)benzoic Acid Derivatives: A Guide to Investigating Biological Activity

An In-Depth Technical Guide

Abstract

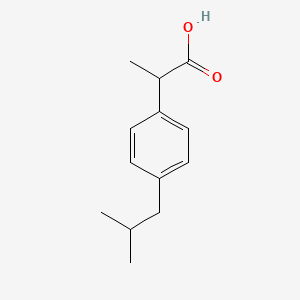

Derivatives of 2-aminobenzoic acid (anthranilic acid) represent a cornerstone in medicinal chemistry, with N-substituted analogs like the fenamates being well-established non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide focuses on a novel, underexplored subclass: 2-(isobutylamino)benzoic acid derivatives. While direct biological data on this specific scaffold is nascent, its structural similarity to known bioactive molecules provides a strong rationale for its investigation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining the scientific basis and detailed methodologies for systematically evaluating the potential anti-inflammatory, analgesic, anticancer, and antimicrobial activities of this promising class of compounds. We will delve into the causality behind experimental design, provide validated protocols, and discuss the principles of structure-activity relationship (SAR) analysis to guide the discovery of new therapeutic agents.

Introduction: The Scientific Rationale

The anthranilic acid scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents.[3] Its derivatives are known to exhibit a wide spectrum of biological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][5][6][7] The most well-known examples are the N-arylanthranilic acids, or fenamates (e.g., mefenamic acid), which function primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

The focus of this guide, this compound, represents a strategic shift from N-aryl to N-alkyl substitution. The isobutyl group—a small, branched alkyl chain—imparts distinct physicochemical properties compared to the larger, aromatic substituents of traditional fenamates. This modification is hypothesized to influence key pharmacological parameters:

-

Lipophilicity and Permeability: Altering the molecule's ability to cross biological membranes.

-

Metabolic Stability: Potentially offering different metabolic pathways and a more favorable pharmacokinetic profile.

-

Target Binding: Modifying the steric and electronic interactions within the active sites of target enzymes like COX-1 and COX-2.[8]

This structural novelty warrants a comprehensive investigation to unlock its therapeutic potential. This guide provides the foundational framework for such an exploration.

Potential Biological Activity I: Anti-inflammatory & Analgesic Effects

The most logical starting point for investigation is the anti-inflammatory and analgesic potential, given the scaffold's heritage. The primary mechanism for NSAIDs involves the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.[9]

Proposed Mechanism of Action: COX Inhibition

Derivatives of this compound are predicted to act as competitive inhibitors at the active site of COX-1 and COX-2. The carboxylic acid moiety is crucial, typically forming an ionic bond with a conserved arginine residue (Arg120 in COX-1, Arg106 in COX-2) in the active site, while the N-substituted portion of the molecule occupies a hydrophobic channel. Greater selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform is a key goal in modern NSAID design to reduce gastrointestinal side effects.[8][9]

Caption: Proposed mechanism via inhibition of the Cyclooxygenase (COX) pathway.

Experimental Workflow & Protocols

A tiered approach, starting with in vitro enzymatic assays and progressing to in vivo models, is recommended.

Caption: Experimental workflow for evaluating anti-inflammatory and analgesic activity.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol quantifies the inhibitory potency (IC₅₀) of the test compounds against COX isoforms.

-

Principle: A colorimetric assay that measures the peroxidase activity of COX. The peroxidase component is activated by PGG₂, which is produced from arachidonic acid by the cyclooxygenase activity of the enzyme.

-

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

-

Test compounds dissolved in DMSO.

-

Celecoxib (selective COX-2 inhibitor control), Ibuprofen (non-selective control).

-

96-well microplate reader.

-

-

Procedure:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing heme and a peroxidase probe (TMPD).

-

In a 96-well plate, add 10 µL of test compound dilutions (in DMSO) or control.

-

Add 150 µL of the reaction buffer to each well.

-

Add 10 µL of either COX-1 or COX-2 enzyme to the respective wells.

-

Incubate the plate at 25°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution.

-

Immediately read the absorbance at 590 nm every minute for 5-10 minutes.

-

Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

-

Plot percent inhibition versus log concentration and calculate the IC₅₀ value using non-linear regression.[10]

-

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

This is a standard model for evaluating acute anti-inflammatory activity.[11]

-

Principle: Carrageenan injection into the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The reduction in paw volume by a test compound indicates anti-inflammatory activity.

-

Animals: Male Wistar rats (150-200 g).

-

Procedure:

-

Fast animals overnight with free access to water.

-

Divide animals into groups (n=6): Vehicle control (e.g., 0.5% CMC), positive control (e.g., Indomethacin 10 mg/kg), and test compound groups (various doses).

-

Administer the test compounds or controls orally (p.o.).

-

After 1 hour, measure the initial paw volume of the right hind paw using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

-

Potential Biological Activity II: Anticancer Effects

Several anthranilic acid derivatives have demonstrated significant antiproliferative activity.[5][12] This activity can stem from various mechanisms, including the inhibition of enzymes crucial for cancer cell signaling and proliferation, such as aldo-keto reductases (AKR1C3) or topoisomerases.[13][14] Given the link between chronic inflammation and cancer, COX-2 inhibition itself is a valid anticancer strategy.[14]

Experimental Workflow for Anticancer Screening

Caption: A streamlined workflow for the evaluation of anticancer properties.

Protocol 3: MTT Cytotoxicity Assay

This is a robust, colorimetric assay to assess the in vitro cytotoxic effects of compounds on cancer cell lines.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by mitochondrial dehydrogenase enzymes, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Human cancer cell lines (e.g., A549-lung, MCF-7-breast, HCT116-colon).

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate for 48-72 hours.

-

Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 4 hours until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).[5]

-

Data Presentation & Structure-Activity Relationship (SAR)

Systematic evaluation requires organizing data to elucidate SAR. By synthesizing a library of derivatives, researchers can identify which structural modifications enhance potency and selectivity.

Table 1: Hypothetical Anti-inflammatory Screening Data

| Compound ID | R¹ Substituent (on isobutyl) | R² Substituent (on ring) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | % Edema Inhibition @ 3h (50 mg/kg) |

| Lead-001 | H (isobutyl) | H | 15.2 | 1.8 | 8.4 | 55.3 |

| Lead-002 | H (isobutyl) | 5-Cl | 12.5 | 0.9 | 13.9 | 68.1 |

| Lead-003 | H (isobutyl) | 5-F | 14.8 | 1.1 | 13.5 | 65.4 |

| Lead-004 | 2-Methylpropyl | H | 25.1 | 4.5 | 5.6 | 42.8 |

| Ibuprofen | - | - | 5.0 | 0.5 | 10.0 | 60.2 |

| Celecoxib | - | - | >100 | 0.05 | >2000 | 72.5 |

This table is for illustrative purposes only.

From such data, initial SAR insights can be drawn. For instance, the hypothetical data in Table 1 suggests that adding an electron-withdrawing group (like Cl) at the 5-position of the benzoic acid ring (Lead-002) may improve both COX-2 potency and selectivity.

Conclusion and Future Directions

The this compound scaffold is a chemically tractable and promising starting point for the development of novel therapeutic agents. Its N-alkyl substitution offers a departure from classic NSAID structures, creating an opportunity to discover compounds with improved efficacy, selectivity, and pharmacokinetic profiles. The experimental framework provided in this guide offers a systematic path to screen for anti-inflammatory, analgesic, and anticancer activities. Future work should focus on synthesizing diverse libraries, performing detailed mechanistic studies on confirmed hits, and conducting comprehensive ADME-Tox profiling to advance the most promising candidates toward clinical development.

References

-

Kumar, A., Bansal, D., Bajaj, K., Sharma, S., Archana, & Srivastava, V. K. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281–5291. [Link]

-

Congiu, C., Onnis, V., & Caocci, L. (2005). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry, 48(26), 8255-8263. [Link]

-

Congiu, C., Onnis, V., & Caocci, L. (2005). New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity. Journal of Medicinal Chemistry, 48(26), 8255-8263. [Link]

-

Congiu, C., Onnis, V., & Caocci, L. (2005). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. ACS Publications. [Link]

-

Brozic, P., et al. (2012). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. Bioorganic & Medicinal Chemistry Letters, 22(19), 6254-6258. [Link]

-

Nasr, T., et al. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Pharmaceutical Negative Results. [Link]

-

Reddy, B. S. N., et al. (2021). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistrySelect, 6(32), 8345-8351. [Link]

-

Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291. [Link]

-

Abdel-Aziz, M., et al. (2012). Design, synthesis, biological evaluation, and comparative Cox1 and Cox2 docking of p-substituted benzylidenamino phenyl esters of ibuprofenic and mefenamic acids. European Journal of Medicinal Chemistry, 47(1), 329-339. [Link]

-

Peredery, O., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 27(15), 4983. [Link]

-

Lombardino, J. G., Wiseman, E. H., & McLamore, W. M. (1971). Synthesis and antiinflammatory activity of some 3-carboxamides of 2-alkyl-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. Journal of Medicinal Chemistry, 14(12), 1171-1175. [Link]

-

Szkatuła, D., et al. (2021). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. ResearchGate. [Link]

-

Singh, J., et al. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Indian Journal of Pharmaceutical Education and Research, 56(4). [Link]

-

Sharma, P., & Kumar, A. (2019). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Park, J. S., et al. (2013). Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7856-7862. [Link]

-

Mahiwal, L., et al. (2018). Synthesis, antimicrobial evaluation, ot-QSAR and mt-QSAR studies of 2-amino benzoic acid derivatives. ResearchGate. [Link]

-

Dhanalakshmi, K., et al. (2017). Synthesis of 2-(2-amino-1,3 –dihydroxypropane-2-ylamino) benzoic acid. ResearchGate. [Link]

-

Srivastava, V. K., et al. (2001). Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents. European Journal of Medicinal Chemistry, 36(4), 337-349. [Link]

-

Betancourt-Mendiola, A., et al. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Journal of Fungi, 9(7), 724. [Link]

-

Wang, Y., et al. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Journal of Medicinal Chemistry, 65(15), 10481-10505. [Link]

-

Kumar, A., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]

-

Khan, Y. S., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6523. [Link]

-

Patil, C. J., Patil, M. C., & Patil, M. C. (2023). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

El-Feky, A. M., & AbdelRahman, M. A. E. (2023). Some selective COX-2 inhibitors and designed compounds (3a–3j). ResearchGate. [Link]

-

dos Santos, J. F. L., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(22), 7545. [Link]

-

Tanaka, K., & Iizuka, Y. (1972). Anti-inflammatory properties of N-phenylanthranilic acid derivatives in relation to uncoupling of oxidative phosphorylation. Japanese Journal of Pharmacology, 22(2), 187-199. [Link]

-

Zadrazilova, I., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 21(10), 1365. [Link]

Sources

- 1. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]

- 2. Anti-inflammatory properties of N-phenylanthranilic acid derivatives in relation to uncoupling of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Newer N-substituted anthranilic acid derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, biological evaluation, and comparative Cox1 and Cox2 docking of p-substituted benzylidenamino phenyl esters of ibuprofenic and mefenamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Dance of Efficacy: An In-depth Guide to the Structure-Activity Relationship of 2-(Isobutylamino)benzoic Acid Analogs

For researchers, scientists, and professionals in the dynamic field of drug development, a deep understanding of the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 2-(isobutylamino)benzoic acid analogs, a class of compounds with significant therapeutic potential. By dissecting the influence of molecular architecture on pharmacological effects, we aim to equip researchers with the foundational knowledge and practical insights necessary to design and develop novel, more effective therapeutic agents.

The Core Moiety: this compound - A Scaffold of Promise

The this compound, also known as N-isobutylanthranilic acid, serves as the foundational scaffold for this class of compounds. Its structure, a benzoic acid substituted with an isobutylamino group at the ortho position, presents a unique combination of lipophilic and hydrophilic features, as well as hydrogen bonding capabilities, which are crucial for interactions with biological targets.[1][2] The inherent biological activities of anthranilic acid derivatives, ranging from anti-inflammatory to antimicrobial and anticancer effects, make this scaffold a fertile ground for medicinal chemistry exploration.[3][4][5]

The isobutyl group, a branched alkyl chain, plays a significant role in defining the molecule's lipophilicity and steric profile. These properties are critical for its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its ability to fit into the binding pockets of target proteins.[6][7] The carboxylic acid and the secondary amine functionalities provide key interaction points, acting as hydrogen bond donors and acceptors, which are often essential for anchoring the molecule to its biological target.[8]

Deconstructing the Structure-Activity Relationship: A Symphony of Modifications

The exploration of the SAR of this compound analogs involves systematically modifying different parts of the molecule and observing the resulting impact on a specific biological activity. The primary areas for modification include the benzoic acid ring, the isobutyl group, and the secondary amine linker.

The Aromatic Core: The Influence of Substituents on the Benzoic Acid Ring

Modifications to the benzoic acid ring can profoundly influence the electronic properties, lipophilicity, and steric bulk of the entire molecule, thereby modulating its biological activity.

-

Electron-Withdrawing and Electron-Donating Groups: The introduction of electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups (e.g., methoxy, methyl) can alter the pKa of the carboxylic acid and the electron density of the aromatic ring. These changes can affect the molecule's ionization state at physiological pH and its ability to participate in electrostatic interactions with the target. For instance, in a series of N-arylanthranilic acids, substitutions on the phenyl ring were found to be critical for anti-inflammatory activity.[3]

-

Positional Isomerism: The position of substituents on the benzoic acid ring is crucial. Altering the substitution pattern can change the molecule's overall shape and the orientation of key functional groups, leading to significant differences in binding affinity and activity.

The Alkyl Appendage: Fine-Tuning Activity through the Isobutyl Group

The isobutyl group, while seemingly simple, offers opportunities for modification that can significantly impact activity.

-

Chain Length and Branching: Altering the length and branching of the alkyl chain directly influences the molecule's lipophilicity. Increasing lipophilicity can enhance membrane permeability and access to intracellular targets, but excessive lipophilicity can lead to poor solubility and increased toxicity.[7] Exploring analogs with n-butyl, sec-butyl, or tert-butyl groups in place of the isobutyl group can provide valuable insights into the steric requirements of the binding site.

-

Introduction of Functional Groups: The incorporation of functional groups, such as hydroxyl or amino groups, onto the alkyl chain can introduce new hydrogen bonding interactions and alter the molecule's polarity, potentially leading to improved potency and selectivity.

The Amine Linker: The Bridge to Biological Activity

The secondary amine that connects the isobutyl group to the benzoic acid is a critical linker. While less frequently modified, its properties can influence the overall conformation and flexibility of the molecule. Replacing the secondary amine with an amide or other bioisosteres can help to probe the importance of the hydrogen bond donating capability of this group.

Key Biological Activities and Mechanistic Insights

Derivatives of N-substituted anthranilic acids have been investigated for a range of biological activities, with anti-inflammatory effects being one of the most prominent.[1][2][9]

Anti-inflammatory Activity: Targeting the Cyclooxygenase (COX) Pathway

A primary mechanism for the anti-inflammatory action of many benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation.[10][11] There are two main isoforms of this enzyme, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key goal in the development of safer anti-inflammatory drugs.[10][11]

The SAR of N-arylanthranilic acids as COX inhibitors has been extensively studied, revealing that the nature and position of substituents on the aryl rings are critical for both potency and selectivity.[10][11][12] While specific QSAR studies on this compound analogs are not extensively reported in publicly available literature, the principles derived from related N-alkyl and N-aryl anthranilic acids can guide the design of new analogs. It is hypothesized that the isobutyl group of this compound interacts with a hydrophobic pocket within the active site of the COX enzyme.

Experimental Protocols: A Practical Guide to SAR Exploration

To systematically explore the SAR of this compound analogs, a combination of chemical synthesis and biological evaluation is essential.

Synthesis of this compound Analogs

A common and effective method for the synthesis of N-substituted anthranilic acids is the Ullmann condensation.[3] This reaction involves the coupling of an amine with an ortho-halogenated benzoic acid in the presence of a copper catalyst.

Step-by-Step Protocol for the Synthesis of this compound:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), isobutylamine (2-3 equivalents), anhydrous potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide or copper powder.

-

Solvent: Add a suitable high-boiling solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidification: Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. This will precipitate the product.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

This general procedure can be adapted for the synthesis of various analogs by using substituted 2-halobenzoic acids or different primary amines.

In Vitro Biological Evaluation: Assessing Anti-inflammatory Potential

The anti-inflammatory activity of the synthesized analogs can be evaluated using a variety of in vitro assays. A key assay for this class of compounds is the determination of their ability to inhibit COX-1 and COX-2 enzymes.

Step-by-Step Protocol for In Vitro COX Inhibition Assay:

-

Enzyme and Substrate Preparation: Obtain purified recombinant human or ovine COX-1 and COX-2 enzymes. Prepare a solution of the substrate, arachidonic acid, in an appropriate buffer.

-

Compound Preparation: Dissolve the test compounds (this compound analogs) in a suitable solvent, such as DMSO, to create stock solutions. Prepare a series of dilutions to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

-

Assay Procedure: In a 96-well plate, add the enzyme (either COX-1 or COX-2), a buffer solution, and the test compound at various concentrations. Include a positive control (a known COX inhibitor like celecoxib or indomethacin) and a negative control (solvent only).

-

Incubation: Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Detection: The product of the COX reaction, prostaglandin H2 (PGH2), is unstable. Therefore, the assay typically measures the subsequent conversion of PGH2 to a more stable product like prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA), or it can measure oxygen consumption during the reaction.

-

Data Analysis: Measure the amount of product formed or oxygen consumed. Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

-

Selectivity Index: The selectivity of a compound for COX-2 over COX-1 can be calculated by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.

Data Presentation and Visualization

To facilitate the analysis and interpretation of SAR data, it is crucial to present the information in a clear and organized manner.

Tabular Summary of SAR Data

A table summarizing the structures of the synthesized analogs and their corresponding biological activity data (e.g., IC50 values for COX-1 and COX-2 inhibition and the selectivity index) is an effective way to visualize the SAR.

| Compound ID | R1 | R2 | R3 | R4 | Alkyl Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 1 | H | H | H | H | Isobutyl | Data | Data | Data |

| 2a | 5-Cl | H | H | H | Isobutyl | Data | Data | Data |

| 2b | 5-NO2 | H | H | H | Isobutyl | Data | Data | Data |

| 3a | H | H | H | H | n-Butyl | Data | Data | Data |

| 3b | H | H | H | H | sec-Butyl | Data | Data | Data |

Note: "Data" indicates where experimentally determined values would be placed.

Visualizing the SAR Workflow

A flowchart can effectively illustrate the overall process of an SAR study.

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Visualizing the COX Inhibition Pathway

A simplified diagram can illustrate the mechanism of action of these compounds.

Caption: Inhibition of the cyclooxygenase (COX) pathway by this compound analogs.

Conclusion and Future Directions

The exploration of the structure-activity relationship of this compound analogs provides a powerful framework for the rational design of novel therapeutic agents. By understanding how subtle changes in molecular structure can influence biological activity, researchers can more efficiently optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on generating comprehensive quantitative SAR data for a diverse range of analogs, exploring a wider array of biological targets beyond COX enzymes, and employing computational modeling techniques to further refine the design process. The insights gained from such studies will undoubtedly contribute to the development of the next generation of safer and more effective medicines.

References

- Kumar, A., Bansal, D., Bajaj, K., Sharma, S., Archana, & Srivastava, V. K. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281–5291.

- Joshi, J. D., Shah, B. R., & Mehta, A. G. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 695.

- Tiwari, D., Haque, S., Misra, S., & Chandra, R. (2011). Synthesis and pharmacological screening of N- substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271.

- Prasher, P., & Sharma, M. (2021). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. World Journal of Pharmacy and Pharmaceutical Sciences, 10(8), 1045-1061.